

# ivabradine oxalate molecular structure and formula

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## Compound of Interest

Compound Name: *Ivabradine oxalate*

Cat. No.: *B12758366*

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An In-depth Technical Guide to **Ivabradine Oxalate**

## Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] It operates through a unique mechanism by selectively and specifically inhibiting the cardiac pacemaker "funny" current (If), which is a key regulator of heart rate in the sinoatrial (SA) node.[2][3][4][5] Unlike other rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's action is confined to reducing heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[6][7] This technical guide provides a detailed overview of the molecular structure, formula, physicochemical properties, mechanism of action, and relevant experimental protocols for **ivabradine oxalate**, the salt form used in pharmaceutical formulations.[1]

## Molecular Structure and Formula

Ivabradine possesses a single chiral center, with the S-isomer being the active enantiomer.[1] The oxalate salt is a white to off-white, hygroscopic powder.[1]

- IUPAC Name: 3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-Benzazepin-2-one, ethanedioate (1:1)[8]
- CAS Number: 1086026-42-7[8]

- Molecular Formula: C<sub>29</sub>H<sub>38</sub>N<sub>2</sub>O<sub>9</sub>[\[8\]](#) (representing the combination of ivabradine, C<sub>27</sub>H<sub>36</sub>N<sub>2</sub>O<sub>5</sub>, and oxalic acid, C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>)[\[9\]](#)

The structure consists of a benzazepinone core linked via a propyl-methylamino chain to a dimethoxybenzocyclobutane moiety.

Table 1: Chemical Identifiers for **Ivabradine Oxalate**

Identifier	Value	Reference
InChI Key	BOHZBFAHOBOJOS-ZMBIFBSDSA-N	<a href="#">[8]</a>
Canonical SMILES	<chem>CN(CCCN1C(=O)CC2=CC(=C(C=C2CC1)OC)OC)C[C@H]3C4=C(C=C(C=C4)OC)OC3.C(=O)(C(=O)O)O</chem>	<a href="#">[9]</a>

## Physicochemical Properties

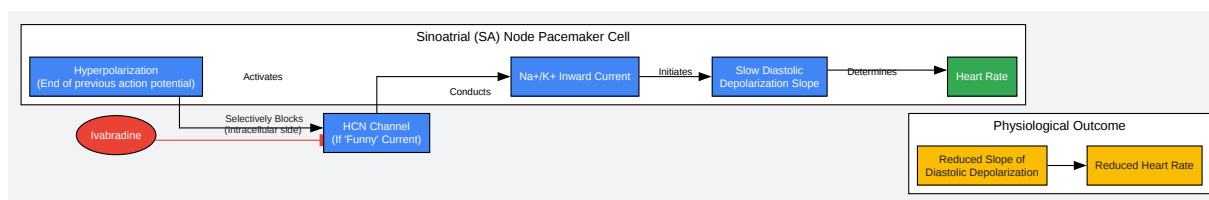
The quantitative physicochemical properties of **ivabradine oxalate** are summarized below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Quantitative Physicochemical Data for **Ivabradine Oxalate**

Property	Value	Reference
Molecular Weight	558.63 g/mol	<a href="#">[8]</a> <a href="#">[10]</a>
Exact Mass	558.2577 Da	<a href="#">[8]</a> <a href="#">[10]</a>
Appearance	White to off-white hygroscopic powder	<a href="#">[1]</a>
Solubility	Soluble in chloroform, sparingly soluble in methylene chloride	<a href="#">[1]</a>
Elemental Analysis	C: 62.35%, H: 6.86%, N: 5.01%, O: 25.78%	<a href="#">[8]</a>

## Mechanism of Action: Selective If Current Inhibition

Ivabradine's pharmacological effect is derived from its specific inhibition of the If current in the sinoatrial node, the heart's natural pacemaker.[11] The If current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a mixed  $\text{Na}^+$ - $\text{K}^+$  inward current crucial for initiating the diastolic depolarization phase of the action potential.[2][3] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently reduces the heart rate.[6] This action is use-dependent, meaning its effect is more pronounced at higher heart rates.



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Caption: Mechanism of action pathway for Ivabradine.

## Experimental Protocols

This section details generalized protocols for the synthesis and analysis of **ivabradine oxalate** based on publicly available methods.

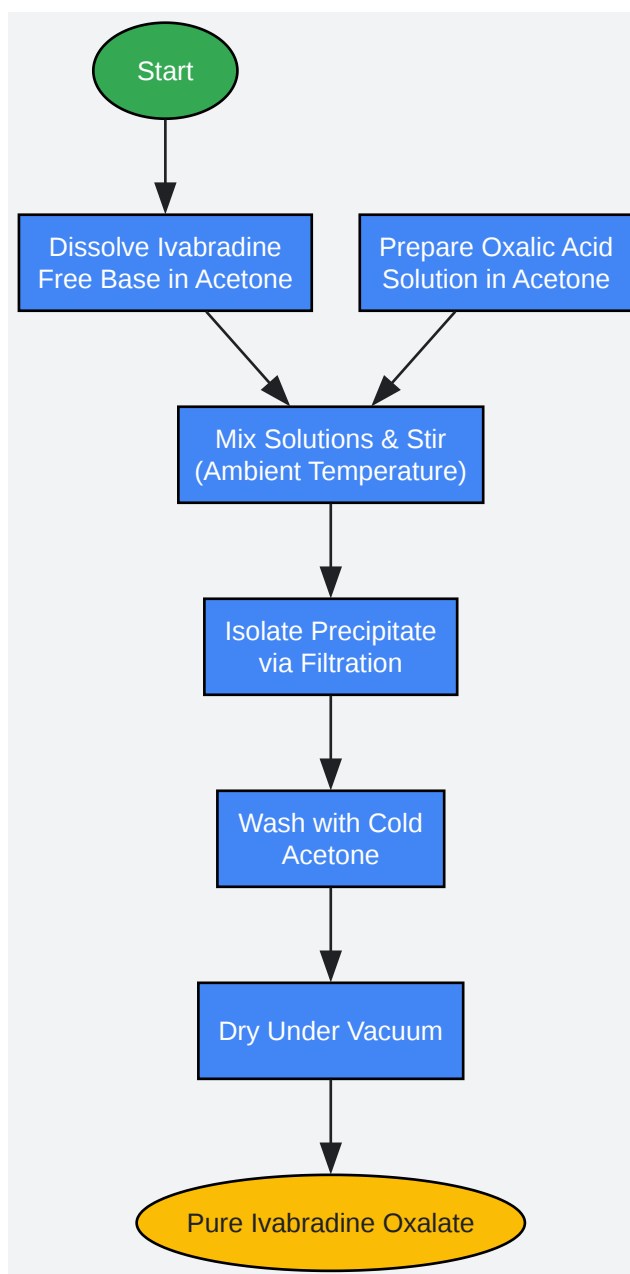
### Synthesis of Ivabradine Oxalate

The conversion of ivabradine free base to its oxalate salt is a standard acid-base reaction. The following protocol is a generalized procedure derived from patent literature.[12]

Methodology:

- **Dissolution:** Dissolve ivabradine free base in a suitable organic solvent, such as acetone.

- Acid Addition: Separately, dissolve a stoichiometric equivalent of oxalic acid in the same solvent.
- Reaction: Add the oxalic acid solution to the ivabradine solution dropwise while stirring at ambient temperature.
- Precipitation: Stir the reaction mixture for a sufficient duration (e.g., 1-2 hours) to allow for the complete precipitation of the **ivabradine oxalate** salt.
- Isolation: Isolate the solid product by filtration, for example, using a Buchner funnel.
- Washing: Wash the isolated salt with a small amount of cold solvent to remove any unreacted starting materials.
- Drying: Dry the final product under a vacuum at a controlled temperature (e.g., 40-50°C) to yield pure **ivabradine oxalate**.



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Caption: General workflow for the synthesis of **Ivabradine Oxalate**.

## Analytical Characterization

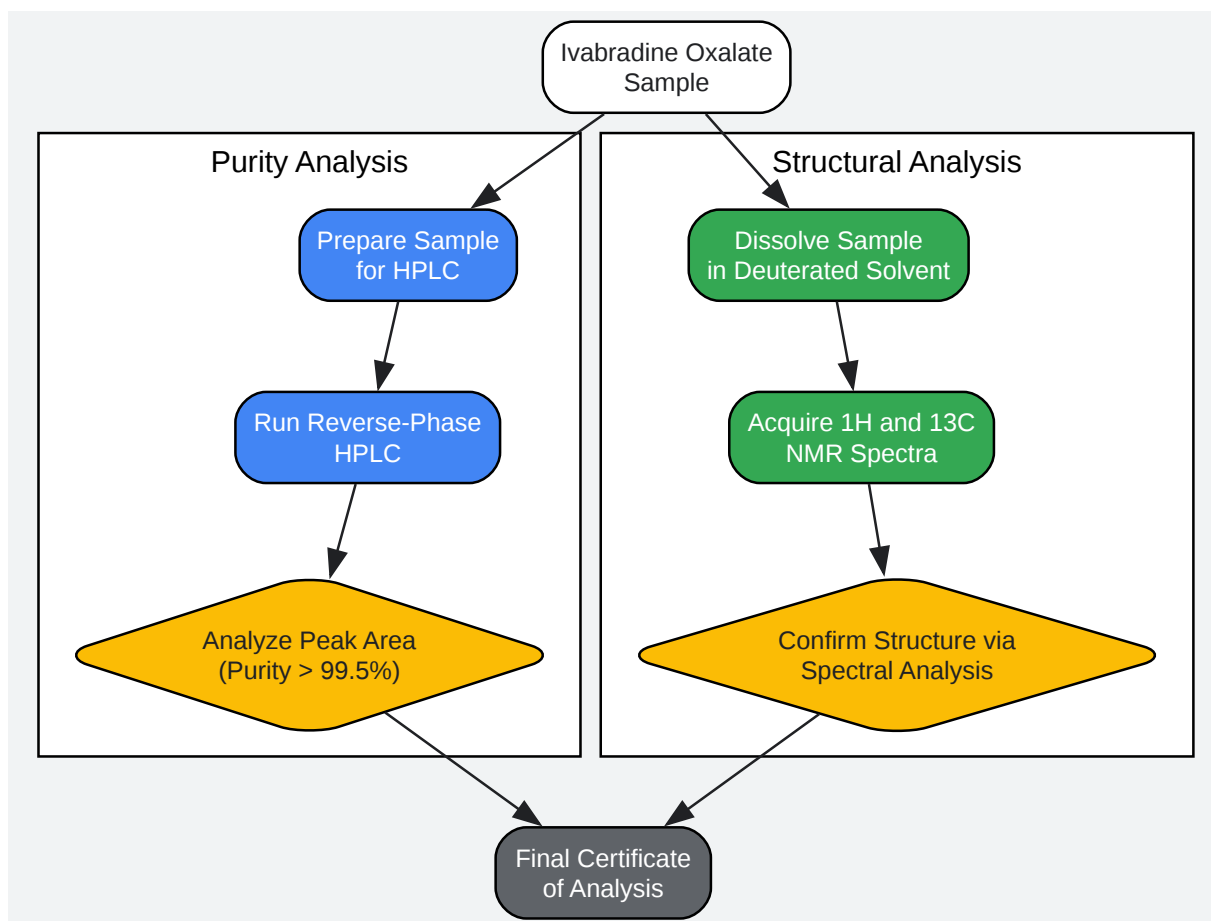
To confirm the identity and purity of the synthesized **ivabradine oxalate**, standard analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Objective: To determine the purity of the **ivabradine oxalate** sample and quantify any impurities.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile.
- Detection: UV detection at a wavelength where ivabradine shows maximum absorbance.
- Procedure: A solution of the sample is prepared in a suitable diluent and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the area percentage of all peaks is calculated to determine purity.[\[4\]](#)

#### Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

- Objective: To confirm the molecular structure of the synthesized compound.
- Spectra: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are recorded.[\[13\]](#)
- Solvent: A deuterated solvent, such as DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ , is used to dissolve the sample.[\[13\]](#)
- Procedure: The dissolved sample is placed in an NMR spectrometer. The resulting spectra provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the complete molecular structure by comparing the observed chemical shifts and coupling constants to known values for ivabradine.[\[13\]](#)



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